Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17508856
InChI: InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17)
SMILES:
Molecular Formula: C13H13BN2O3
Molecular Weight: 256.07 g/mol

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-

CAS No.:

Cat. No.: VC17508856

Molecular Formula: C13H13BN2O3

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- -

Specification

Molecular Formula C13H13BN2O3
Molecular Weight 256.07 g/mol
IUPAC Name [3-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17)
Standard InChI Key OYBBTLCTFCOSRU-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2)(O)O

Introduction

Chemical Identity and Structural Features

Boronic acid, B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is a substituted phenylboronic acid derivative characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₃BN₂O₃
Molecular Weight256.07 g/mol
IUPAC NameBoronic acid, B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-
Key Functional GroupsBoronic acid (-B(OH)₂), pyridinylmethyl amino carbonyl

The compound features a phenyl ring substituted at the meta-position with a boronic acid group and a carbonyl-linked 4-pyridinylmethyl amine. This dual functionality enables participation in cross-coupling reactions and biomolecular interactions.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic transformations. While detailed protocols are proprietary, general methodologies include:

Suzuki-Miyaura Coupling Precursor Preparation

The boronic acid group is introduced via palladium-catalyzed cross-coupling, analogous to methods used for 4-boronobenzoic acid derivatives . For example, aryl halides react with boronic acids under conditions involving Pd catalysts (e.g., PdCl₂(PPh₃)₂), bases (e.g., Na₂CO₃), and polar solvents (e.g., ethanol/water) .

Amide Bond Formation

The pyridinylmethyl amino carbonyl moiety is constructed through amidation reactions. A representative step involves coupling a carboxylic acid derivative (e.g., 3-carboxyphenylboronic acid) with 4-pyridinylmethylamine using activating agents like EDC/HOBt.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield
Boronic Acid InstallationPdCl₂(PPh₃)₂, Na₂CO₃, ethanol/water, 80°C88–91%
Amide CouplingEDC, HOBt, DMF, room temperature75–85%

Reactivity and Functional Versatility

Cross-Coupling Reactivity

The boronic acid group enables participation in Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical intermediates. For instance, reactions with aryl halides yield complex scaffolds under mild conditions :

Ar-B(OH)2+Ar’-XPd catalyst, baseAr-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts}

Biomolecular Interactions

The pyridine moiety facilitates hydrogen bonding and π-π stacking, making the compound a candidate for enzyme inhibition studies. Computational models suggest moderate bioavailability (LogP ≈ 1.5) and low blood-brain barrier permeability.

Applications in Research and Industry

Organic Synthesis

This compound serves as a building block in synthesizing heterocyclic frameworks. For example, it has been used to prepare kinase inhibitors via coupling with halogenated heteroarenes.

Medicinal Chemistry

Preliminary studies indicate potential as a proteolysis-targeting chimera (PROTAC) component, leveraging its boronic acid group to bind ubiquitin ligases.

Table 2: Key Applications

ApplicationDescriptionExample Target
PROTAC DevelopmentE3 ligase recruitmentVon Hippel-Lindau
Enzyme InhibitionCompetitive binding to ATP sitesTyrosine kinases

Comparative Analysis with Analogues

Structural analogues, such as the 3-pyridinylmethyl variant, exhibit distinct reactivity due to differences in electronic and steric effects:

Table 3: Comparison with 3-Pyridinylmethyl Analogue

Property4-Pyridinylmethyl Derivative3-Pyridinylmethyl Derivative
LogP1.51.8
Suzuki Coupling RateFaster (electron-deficient pyridine)Slower
Solubility in H₂O12 mg/mL8 mg/mL

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